

1-Bromooctane-8,8,8-D3 material safety data sheet (MSDS)

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Compound of Interest

Compound Name: 1-Bromooctane-8,8,8-D3

Cat. No.: B3044196

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An In-depth Technical Guide to 1-Bromooctane-8,8,8-D3

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and common applications of **1-Bromooctane-8,8,8-D3** for researchers, scientists, and drug development professionals. The isotopic labeling of this compound at the terminal methyl group makes it a valuable tool in various analytical and synthetic procedures.

Material Safety Data Sheet (MSDS) Summary

The safety profile of **1-Bromooctane-8,8,8-D3** is considered analogous to that of its non-deuterated counterpart, 1-bromooctane. The primary difference is the isotopic substitution, which does not significantly alter its chemical reactivity or toxicological properties.

Physical and Chemical Properties

Property	Value
Molecular Formula	C ₈ H ₁₄ D ₃ Br
Molecular Weight	196.15 g/mol (Calculated)
Appearance	Colorless to pale yellow liquid[1]
Boiling Point	201 °C (394 °F)[1]
Melting Point	-55 °C (-67 °F)[1]
Density	~1.118 g/mL at 25 °C[1]
Flash Point	78 °C (172 °F)[1]
Water Solubility	1.67 mg/L[1]
Vapor Pressure	0.45 hPa at 25 °C[1]
Vapor Density	6.7 (Air = 1)[1]
Partition Coefficient (log Pow)	4.89[1]

Hazard Identification and Safety Precautions

1-Bromooctane is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

Hazard Statement	Precautionary Statement
H227: Combustible liquid[1]	P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[2]
H315: Causes skin irritation[1]	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
H319: Causes serious eye irritation[1]	P280: Wear protective gloves/eye protection/face protection.[2]
H335: May cause respiratory irritation[1]	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H410: Very toxic to aquatic life with long lasting effects[2]	P273: Avoid release to the environment.[3]

Handling, Storage, and First Aid

Handling: Avoid contact with skin, eyes, and clothing.[4] Use in a well-ventilated area and keep away from sources of ignition.[1][5] All metal parts of equipment should be grounded to avoid static electricity discharge.[4]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][4] Keep away from heat and incompatible materials such as oxidizing agents and bases.[4]

First Aid:

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention.[4]
- Skin Contact: Wash off immediately with soap and plenty of water, removing all contaminated clothing. If skin irritation persists, call a physician.[4]
- Eye Contact: Flush eyes with water for 15 minutes and get medical attention.[4]

- Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person and consult a physician.[4]

Toxicological Information

Toxicity Metric	Value	Species
LD50 Oral	5,020 mg/kg[1]	Rat
LD50 Dermal	8,944 mg/kg[1]	Rabbit

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC or ACGIH.[1][2]

Experimental Protocols

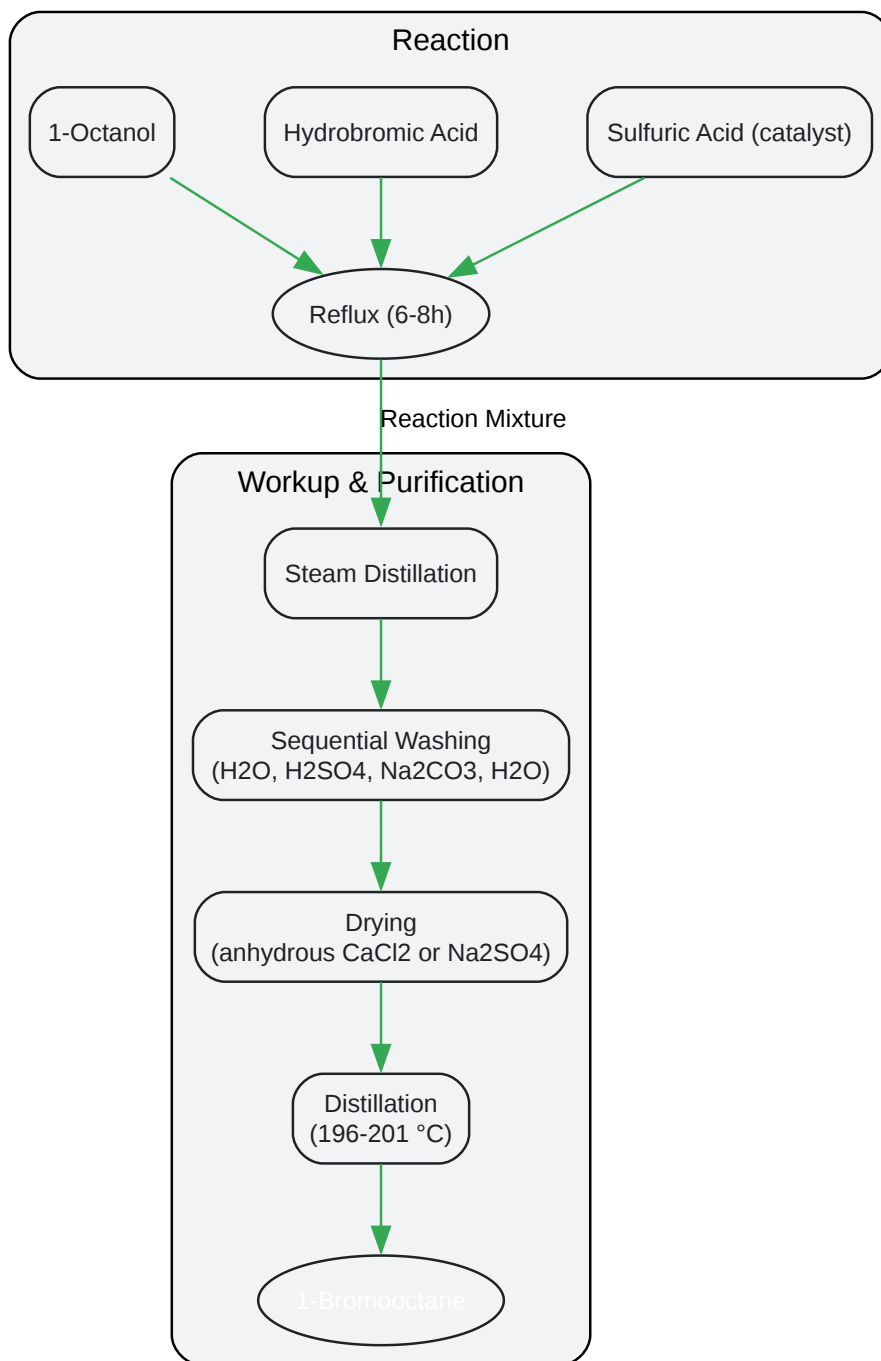
Synthesis of 1-Bromooctane

A common method for the synthesis of 1-bromooctane is through the reaction of 1-octanol with hydrobromic acid.[1][6][7]

Methodology:

- In a reaction vessel, combine 1-octanol with a 48% solution of hydrobromic acid.
- Add concentrated sulfuric acid to the mixture while cooling.
- Heat the mixture to reflux for approximately 6-8 hours.[6][7]
- After reflux, cool the mixture and perform a steam distillation to separate the crude 1-bromooctane.[6]
- Wash the organic layer sequentially with water, concentrated sulfuric acid (to remove ether byproducts), water, 10% sodium carbonate solution, and finally with water again.[6][7]
- Dry the washed product over anhydrous calcium chloride or sodium sulfate.[6][7]
- Purify the final product by distillation, collecting the fraction boiling at 196-201 °C.[1][6]

Synthesis of 1-Bromooctane

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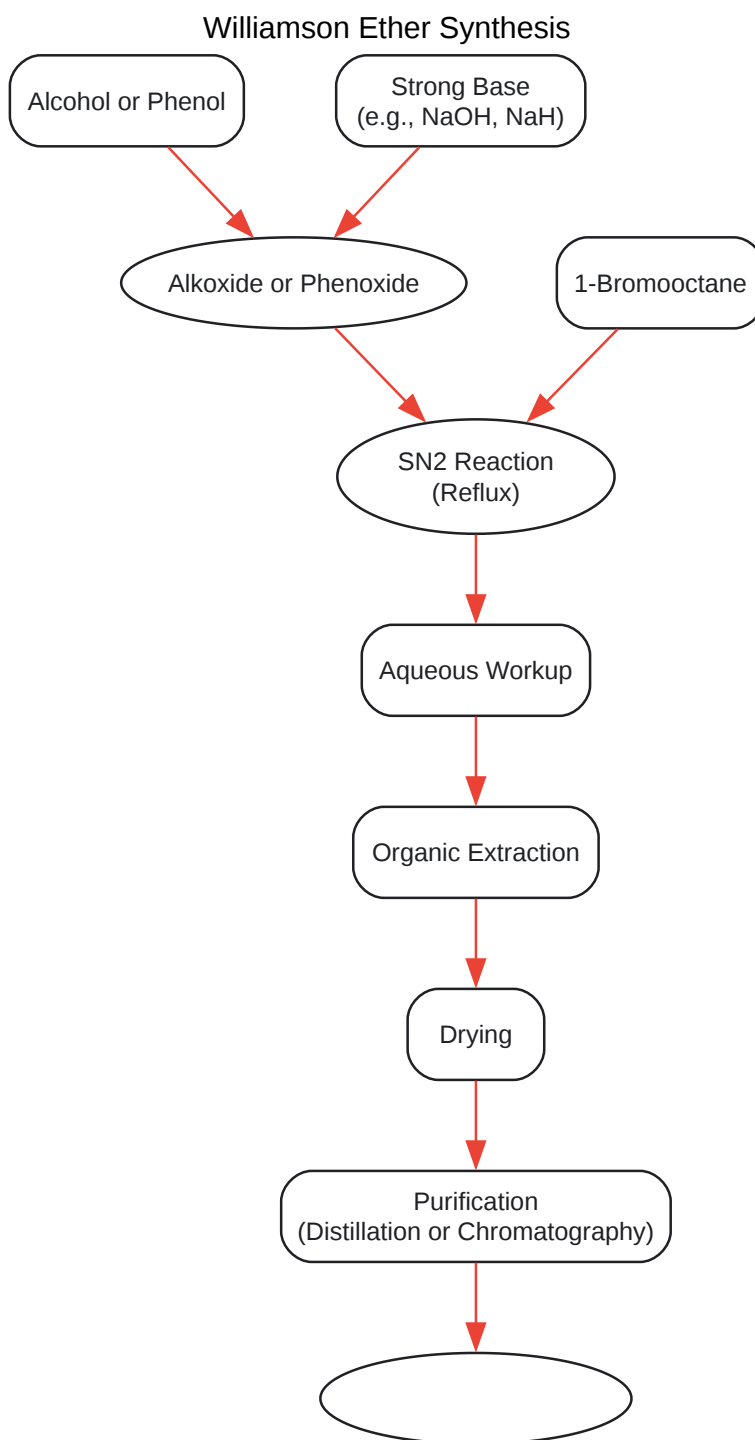
Synthesis of 1-Bromooctane Workflow

Williamson Ether Synthesis using 1-Bromooctane

1-Bromooctane is an excellent alkylating agent for the Williamson ether synthesis, which is used to prepare ethers from alcohols or phenols.

Methodology:

- Deprotonate the desired alcohol or phenol with a strong base (e.g., sodium hydroxide or sodium hydride) in a suitable solvent to form the alkoxide or phenoxide.
- Add 1-bromooctane to the solution containing the nucleophile.
- Heat the reaction mixture to reflux for a sufficient period to ensure the completion of the SN2 reaction.^[8]
- After the reaction is complete, cool the mixture and perform an aqueous workup to remove any unreacted base and salts.
- Extract the ether product with an organic solvent.
- Dry the organic layer over an anhydrous drying agent.
- Remove the solvent under reduced pressure and purify the resulting ether by distillation or column chromatography.



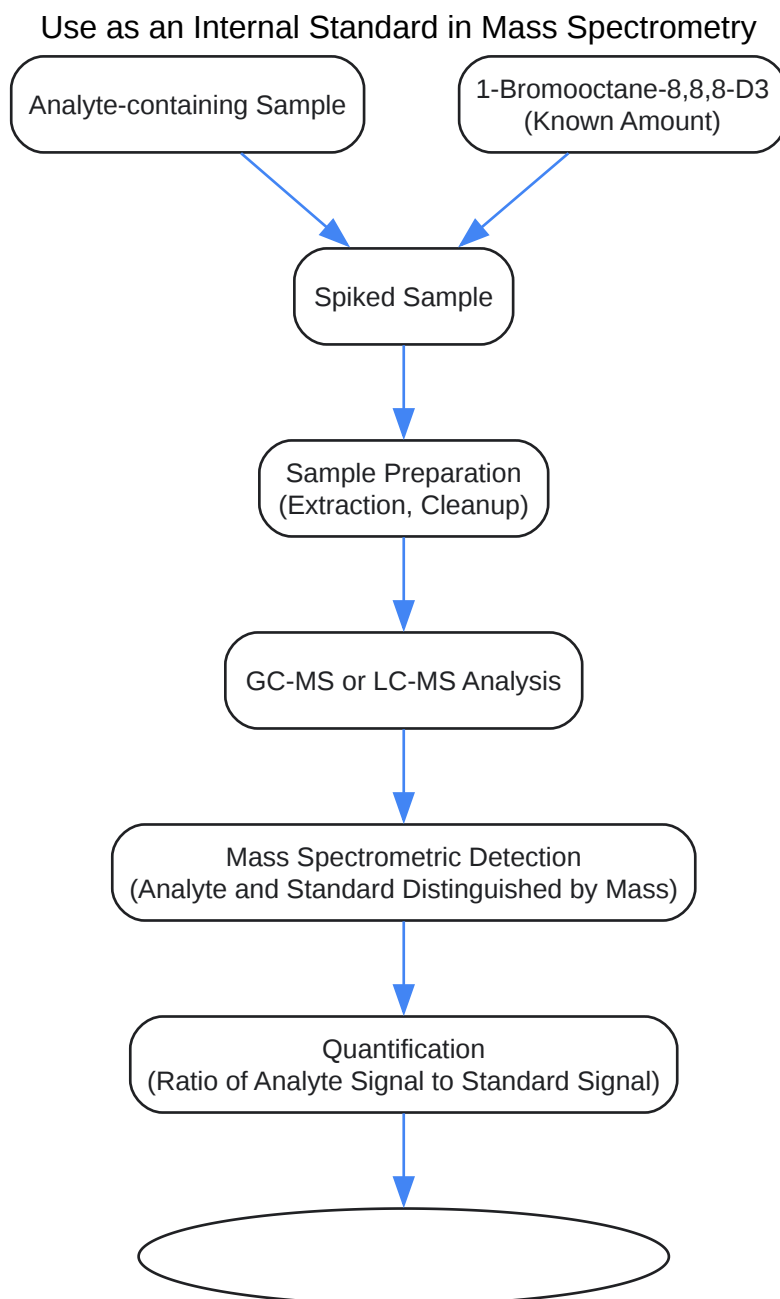
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Williamson Ether Synthesis Workflow

Application as an Internal Standard in Mass Spectrometry

Deuterium-labeled compounds like **1-Bromooctane-8,8,8-D3** are widely used as internal standards in quantitative analysis by mass spectrometry (MS), particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^{[4][5]}

The key principle is that a known quantity of the isotopically labeled standard is added to the sample at the beginning of the analytical process.^[2] Since the labeled standard has nearly identical chemical and physical properties to the analyte, it experiences similar losses during sample preparation and variations in instrument response.^{[9][10]} The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference.^[9] By comparing the signal intensity of the analyte to that of the internal standard, a more accurate and precise quantification can be achieved.^{[4][5]}



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Workflow for Using an Internal Standard

Signaling Pathways and Biological Interactions

Currently, there is limited specific information available in the public domain regarding the direct involvement of 1-bromooctane or its deuterated analogs in specific biological signaling pathways. As an alkylating agent, it has the potential to react with nucleophilic biomolecules, but further research is needed to elucidate any specific biological activities or mechanisms of action.

Conclusion

1-Bromooctane-8,8,8-D3 is a valuable chemical for researchers and professionals in the fields of chemistry and drug development. Its primary utility lies in its application as an internal standard for quantitative mass spectrometry, where its isotopic label allows for highly accurate measurements. The safety and handling procedures are well-established based on the data for 1-bromooctane. The synthetic protocols provided herein offer a basis for its preparation and use in further chemical transformations.

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